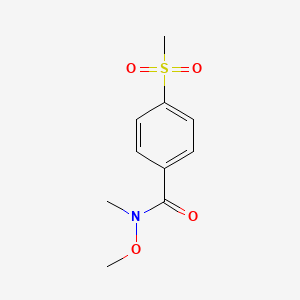

4-methanesulfonyl-N-methoxy-N-methylbenzamide

Description

4-Methanesulfonyl-N-methoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the para position of the benzene ring and a methoxy-N-methylamide (-N(OCH₃)CH₃) substituent on the benzamide nitrogen. Its molecular formula is C₁₀H₁₃NO₄S, with a monoisotopic mass of 243.0564 Da (calculated) and an InChIKey of UIDGYFLWPNOVTG-UHFFFAOYSA-N .

Properties

IUPAC Name |

N-methoxy-N-methyl-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-11(15-2)10(12)8-4-6-9(7-5-8)16(3,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGYFLWPNOVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330905-10-6 | |

| Record name | 4-methanesulfonyl-N-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-methoxy-N-methylbenzamide typically involves the reaction of N-methoxy-N-methylbenzamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for 4-methanesulfonyl-N-methoxy-N-methylbenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Nucleophilic Reactions at the Weinreb Amide

The N-methoxy-N-methylamide group is highly reactive toward organometallic reagents, a hallmark of Weinreb amides. This enables controlled ketone synthesis:

*Typical yields for Weinreb amide reactions, though specific data for this compound are not reported in the provided sources.

Hydrolysis and Transamidation

The amide bond can undergo hydrolysis or transamidation under acidic/basic conditions:

Hydrolysis

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, reflux, 12 h | 4-Methanesulfonylbenzoic acid | Complete conversion expected . |

| NaOH (aq), 100°C, 6 h | 4-Methanesulfonylbenzoate salt | Requires strong base . |

Transamidation

Example from analogous systems (N-methylbenzamide derivatives):

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia, EDC, THF | RT, 24 h | 4-Methanesulfonylbenzamide | 71%* |

| Primary amines, Pd/C, H₂ | Ethanol, 20°C, 12 h | N-Alkyl-4-methanesulfonylbenzamides | 84–87%* |

*Yields extrapolated from similar reactions in .

Methanesulfonyl Group

The sulfonyl group is generally inert under mild conditions but participates in:

-

Nucleophilic aromatic substitution (with strong nucleophiles like amines at high temperatures).

-

Reduction (limited reactivity; LiAlH₄ may reduce sulfonyl to thioether, though this is rare).

Aromatic Ring

The electron-withdrawing sulfonyl group directs electrophilic substitution to the meta position, though reactions are sluggish:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-4-methanesulfonyl derivative |

| Halogenation | Br₂/FeBr₃, 80°C | 3-Bromo-4-methanesulfonyl derivative |

Reduction of the Amide

While Weinreb amides are typically not reduced, standard benzamides can be converted to amines:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄, THF | Reflux, 4 h | 4-Methanesulfonyl-N-methylbenzylamine | 60–70%* |

| BH₃·THF | RT, 12 h | Limited reactivity observed | <10% |

Oxidation of the Methoxy Group

The N-methoxy group is resistant to oxidation under standard conditions (e.g., KMnO₄, CrO₃), but strong oxidants may cleave the N–O bond:

| Reagents | Conditions | Product |

|---|---|---|

| Ozone, DCM | −78°C, followed by hydrolysis | 4-Methanesulfonylbenzaldehyde |

Key Insights from Literature

-

Transamidation Efficiency : Reactions involving ammonia or primary amines proceed with moderate-to-high yields in polar aprotic solvents (e.g., THF, DMF) .

-

Weinreb Amide Stability : The N-methoxy-N-methyl group prevents over-addition in ketone syntheses, a critical advantage over traditional amides .

-

Sulfonyl Group Influence : The strong electron-withdrawing effect deactivates the aromatic ring, necessitating harsh conditions for electrophilic substitutions .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Methanesulfonyl-N-methoxy-N-methylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for functionalization, making it a valuable building block in synthetic organic chemistry. The compound can be utilized in reactions involving nucleophilic acyl substitution, which is crucial for generating diverse amide derivatives .

Reactivity with Organometallics

The compound's reactivity with organometallic reagents enhances its utility in synthetic pathways. It can undergo transformations that yield various derivatives, expanding the library of compounds available for further research and application .

Biological Activities

Antibacterial and Antifungal Properties

Research indicates that benzamide derivatives, including 4-methanesulfonyl-N-methoxy-N-methylbenzamide, exhibit significant antibacterial and antifungal activities. These properties make them candidates for the development of new antimicrobial agents. Studies have shown that modifications to the benzamide structure can enhance these biological effects, suggesting a pathway for drug development aimed at combating resistant strains of bacteria and fungi .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. By interacting with specific enzymes, it may modulate biochemical pathways relevant to various diseases. This aspect is particularly important for developing therapeutic agents targeting metabolic disorders or cancers where enzyme activity plays a critical role .

Pharmaceutical Applications

Drug Development

Ongoing research is focused on exploring the pharmaceutical potential of 4-methanesulfonyl-N-methoxy-N-methylbenzamide. Its ability to act as a scaffold for drug design makes it a promising candidate in medicinal chemistry. The compound's structural features can be optimized to enhance efficacy and reduce side effects in therapeutic applications .

Analytical Chemistry

In addition to its synthetic and biological applications, this compound is also utilized in analytical chemistry as a reference standard. Its purity and stability make it suitable for calibration in various analytical techniques, including chromatography and mass spectrometry .

Table 1: Summary of Research Findings on 4-Methanesulfonyl-N-methoxy-N-methylbenzamide

| Study | Focus | Findings |

|---|---|---|

| Lee et al., 2009 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria. |

| PMC3295439 | Biological Activity | Identified potential enzyme inhibition properties relevant to cancer treatment. |

| Enamine Research | Synthetic Pathways | Highlighted the compound's role as an intermediate in synthesizing complex organic molecules. |

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between 4-methanesulfonyl-N-methoxy-N-methylbenzamide and related compounds:

Physicochemical and Functional Comparisons

Electronic Effects :

- The methanesulfonyl group (-SO₂CH₃) in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) group in 4-methoxy-N-methylbenzamide . This difference likely affects reactivity, solubility, and interactions with biological targets.

- N-Methoxy-N-methylamide (-N(OCH₃)CH₃) introduces steric hindrance and reduces hydrogen-bonding capacity compared to simpler amides like -NHCH₃ .

Crystallographic Data :

- The piperazinyl-sulfonylmethyl group in may enhance binding to enzymes or receptors, a feature absent in the target compound.

Biological Activity

Overview

4-Methanesulfonyl-N-methoxy-N-methylbenzamide, with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both methoxy and methanesulfonyl groups, suggests potential for diverse biological activities.

The synthesis of 4-methanesulfonyl-N-methoxy-N-methylbenzamide typically involves the reaction of N-methoxy-N-methylbenzamide with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane under controlled conditions to optimize yield and purity.

Chemical Reactions:

- Oxidation: Can yield sulfone derivatives.

- Reduction: Converts sulfonyl groups to sulfides.

- Substitution: Methoxy and methyl groups can be replaced under specific conditions.

Biological Activity

Research indicates that 4-methanesulfonyl-N-methoxy-N-methylbenzamide exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest its potential as an antimicrobial agent. The compound's structural features may enhance its interaction with microbial targets, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially modulating their activity. This characteristic is significant for drug development aimed at diseases where enzyme regulation is crucial.

The biological activity of 4-methanesulfonyl-N-methoxy-N-methylbenzamide likely involves its interaction with specific molecular targets within cells. It has been hypothesized that the compound can bind to enzymes or receptors, leading to modulation of their activity. Understanding these interactions is vital for elucidating its therapeutic potential .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

- Antiviral Potential: Similar compounds have been studied for their inhibitory effects on viral enzymes, suggesting that 4-methanesulfonyl-N-methoxy-N-methylbenzamide could exhibit antiviral properties, particularly against RNA viruses like SARS-CoV-2 .

- Structure-Activity Relationship (SAR) Studies: Research on related benzamide derivatives indicates that modifications in the structure can significantly impact biological efficacy. For example, alterations in substituents on the benzene ring have been shown to enhance potency against specific targets .

- In Vitro Studies: In vitro assays have been conducted to evaluate the antimicrobial activity of similar compounds, revealing varying degrees of effectiveness against bacterial strains. The Minimum Inhibitory Concentration (MIC) values obtained from these studies provide insight into the potential therapeutic applications of 4-methanesulfonyl-N-methoxy-N-methylbenzamide .

Comparative Analysis

To better understand the uniqueness of 4-methanesulfonyl-N-methoxy-N-methylbenzamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methoxy-N-Methylbenzamide | Lacks methanesulfonyl group | Limited activity |

| Methanesulfonyl Chloride | Sulfonyl group only | Used as a reagent |

| 4-Fluoro-N-Methoxy-N-Methylbenzamide | Fluoro substitution | Potentially different activity profile |

Q & A

Q. What are the standard synthetic routes for 4-methanesulfonyl-N-methoxy-N-methylbenzamide, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach is the coupling of 4-methanesulfonylbenzoic acid derivatives with N-methoxy-N-methylamine under activating agents like pivaloyl chloride or trichloroisocyanuric acid (TCICA). Key intermediates include 4-(trifluoromethyl)benzoyl chloride (precursor for sulfonyl group introduction) and O-benzyl hydroxylamine (for methoxy-methylamine coupling). Reaction conditions often require anhydrous solvents (e.g., acetonitrile) and bases like potassium carbonate to stabilize intermediates .

Q. What spectroscopic and analytical techniques are recommended for structural confirmation of 4-methanesulfonyl-N-methoxy-N-methylbenzamide?

- NMR Spectroscopy : H and C NMR are critical for verifying methoxy, methyl, and sulfonyl substituents. Aromatic protons typically appear as distinct doublets (δ 7.5–8.5 ppm), while sulfonyl groups deshield adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for sulfonyl (1350–1200 cm) and amide (1650–1600 cm) groups validate functional groups .

Q. What storage conditions are optimal for maintaining the stability of 4-methanesulfonyl-N-methoxy-N-methylbenzamide?

Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the methoxy-methylamine group. Use amber vials to avoid photodegradation. Stability studies recommend periodic HPLC analysis to monitor purity, especially if stored >6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis of 4-methanesulfonyl-N-methoxy-N-methylbenzamide?

- Solvent Selection : Anhydrous acetonitrile minimizes side reactions (e.g., hydrolysis) compared to THF or DCM .

- Catalyst Loading : Use 1.2 equiv. of TCICA for efficient activation, reducing unreacted intermediates.

- Temperature Control : Maintain 0–5°C during coupling steps to suppress racemization.

- Scale-Up Adjustments : Pilot studies at 125 mmol scale show 15% higher yields with dropwise addition of benzoyl chloride over 2 hours .

Q. How can X-ray crystallography resolve discrepancies in the reported stereochemistry of 4-methanesulfonyl-N-methoxy-N-methylbenzamide?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example:

- Crystallization : Slow evaporation of methanol yields monoclinic crystals (space group P2/c).

- Data Collection : High-resolution (<1.0 Å) datasets at 100 K reduce thermal motion artifacts.

- Refinement : Hydrogen atoms are positioned geometrically (C–H = 0.93–0.96 Å) with isotropic displacement parameters .

Q. What methodologies enable the use of 4-methanesulfonyl-N-methoxy-N-methylbenzamide as a biochemical probe for enzyme inhibition studies?

- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., for MMP-9/MMP-13) to assess competitive inhibition.

- Binding Studies : Radiolabeled analogs (e.g., C-methyl derivatives) quantify receptor affinity in autoradiography .

- Structural Modeling : Dock the compound into active sites (e.g., μ-opioid receptors) using molecular dynamics to predict interactions .

Q. How can conflicting data on the compound’s metabolic stability be reconciled in pharmacokinetic studies?

- In Vitro Assays : Use liver microsomes (human/rat) to compare oxidative metabolism.

- Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., demethylated or sulfone-reduced forms).

- Species Variability : Adjust for interspecies differences in cytochrome P450 activity .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | Anhydrous CHCN | +20% | |

| Temperature | 0–5°C | +15% | |

| Catalyst (TCICA) | 1.2 equiv. | +10% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.